molecular formula C19H17N3O3S B11601175 (7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11601175
M. Wt: 367.4 g/mol
InChI Key: CBJZSFXWNASVIN-YVLHZVERSA-N
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Description

(7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a benzylidene group, a methoxyphenyl group, and a thiazolo-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable thioamide to yield the final thiazolo-triazinone product. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.

Scientific Research Applications

(7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile compound used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

What sets (7Z)-7-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one apart is its complex structure, which provides unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

(7Z)-7-[(2-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H17N3O3S/c1-25-15-8-6-14(7-9-15)21-11-20-19-22(12-21)18(24)17(26-19)10-13-4-2-3-5-16(13)23/h2-10,23H,11-12H2,1H3/b17-10-

InChI Key

CBJZSFXWNASVIN-YVLHZVERSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=C4O)/S3

Canonical SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=C4O)S3

Origin of Product

United States

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